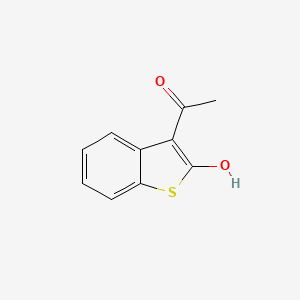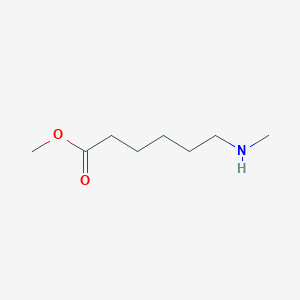![molecular formula C11H9NO2 B3054929 Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro- CAS No. 6250-86-8](/img/structure/B3054929.png)
Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro-
Vue d'ensemble
Description
“Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro-” is a chemical compound that has been studied for its potential applications in various fields . It is a stable synthetic equivalent of indole-2,3-quinodimethanes .
Synthesis Analysis
The synthesis of “Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro-” involves a Diels–Alder reaction . The pyrano[3,4-b]indol-3-ones are prepared from ethyl 2-acetoxymethylindol-3-ylacetate and indol-3-ylacetic acid . They undergo a Diels–Alder reaction with dimethyl acetylenedicarboxylate to give carbazole 2,3-diesters with the concomitant loss of carbon dioxide .Molecular Structure Analysis
The molecular structure of “Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro-” is complex and involves a pyrano[3,4-b]indol-3-one core . The structure is influenced by the steric and electronic effects of the substituents .Chemical Reactions Analysis
“Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro-” undergoes Diels–Alder reactions with acetylenes to give carbazoles . The reactivity of the diene is increased by the presence of the electron-withdrawing t-butoxycarbonyl group on the indole nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of “Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro-” are influenced by its molecular structure and the nature of its substituents . Further studies are needed to fully understand these properties.Applications De Recherche Scientifique
Chemical Synthesis and Catalytic Applications
Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro- derivatives are integral to the synthesis of various heterocyclic compounds due to their potential as synthetic intermediates. Their structural complexity makes them suitable for the development of diverse chemical entities. For example, the pyranopyrimidine core, similar in structure, is crucial for medicinal and pharmaceutical industries due to its wide synthetic applications and bioavailability. The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, employing hybrid catalysts such as organocatalysts, metal catalysts, and green solvents, highlights the importance of these structures in chemical synthesis (Parmar, Vala, & Patel, 2023). Additionally, the use of organocatalysts in the synthesis of tetrahydrobenzo[b]pyrans underscores the significance of related structures in catalytic applications (Kiyani, 2018).
Biological and Medicinal Research
The structural motifs related to Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro- are prevalent in compounds with diverse pharmacological properties. Pyrazine derivatives, for instance, exhibit a range of pharmacological effects such as antimicrobial, anticancer, and anti-inflammatory activities, highlighting the potential of these structures in drug discovery and biological research (Ferreira & Kaiser, 2012). Furthermore, the synthesis and evaluation of pyrazoline derivatives, which share a similar heterocyclic framework, have shown significant biological effects, further emphasizing the importance of such structures in the development of new therapeutic agents (Ray et al., 2022).
Orientations Futures
Propriétés
IUPAC Name |
4,9-dihydro-1H-pyrano[3,4-b]indol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11-5-8-7-3-1-2-4-9(7)12-10(8)6-14-11/h1-4,12H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFHDEPSDFWFJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(COC1=O)NC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30490612 | |
| Record name | 4,9-Dihydropyrano[3,4-b]indol-3(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30490612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro- | |
CAS RN |
6250-86-8 | |
| Record name | 4,9-Dihydropyrano[3,4-b]indol-3(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30490612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



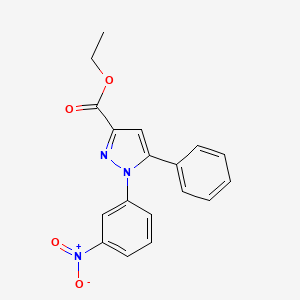
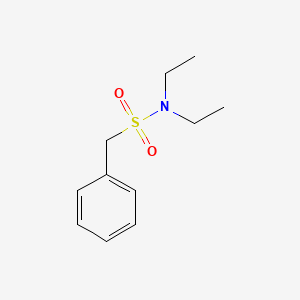



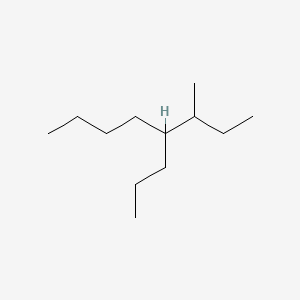
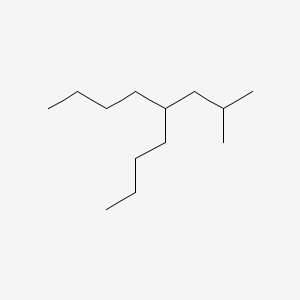
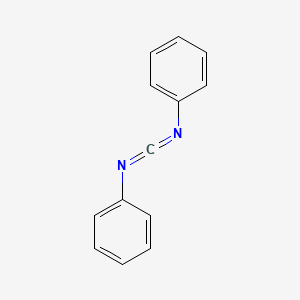
![9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetrol](/img/structure/B3054862.png)

